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Compound of Interest

Compound Name: 6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The compound 6-Amino-4-iodo-1H-indazole is a highly functionalized heterocyclic molecule

that serves as a crucial building block in the synthesis of pharmacologically active agents. Its

unique substitution pattern, featuring an amino group at the 6-position and an iodine atom at

the 4-position of the indazole core, offers medicinal chemists a versatile platform for the

development of novel therapeutics, particularly in the realm of oncology. The indazole moiety

itself is recognized as a "privileged scaffold" in drug discovery, known for its ability to interact

with a variety of biological targets, most notably protein kinases.

The strategic placement of the amino and iodo substituents allows for directed and diverse

chemical modifications. The iodine atom at the C4 position is particularly amenable to transition

metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the

introduction of a wide array of aryl and heteroaryl groups. This facilitates the exploration of the

chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic

properties of the resulting compounds. The amino group at the C6 position provides a handle

for further functionalization, such as amide bond formation or alkylation, to establish key

interactions within the binding sites of target proteins.

Derivatives of 6-aminoindazole have shown significant potential as anticancer agents by

targeting various components of cell signaling pathways crucial for tumor growth and survival.

[1] While specific biological activity data for 6-Amino-4-iodo-1H-indazole is not extensively
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available in public literature, its primary utility lies in its role as a key intermediate for the

synthesis of potent inhibitors of protein kinases and other important cancer-related enzymes

like indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[2]

Quantitative Data on 6-Aminoindazole Derivatives
While specific quantitative data for 6-Amino-4-iodo-1H-indazole is limited, the following tables

summarize the biological activities of various derivatives of 6-amino-1H-indazole to highlight

the potential of this scaffold.

Compound
ID

Modificatio
n

Target/Assa
y

Cell Line IC50 (µM) Reference

1

N-(4-

fluorobenzyl)-

1,3-dimethyl-

1H-indazol-6-

amine

Anti-

proliferative
HCT116 0.4 ± 0.3 [1]

2

N-(4-

fluorobenzyl)-

1H-indazol-6-

amine

Anti-

proliferative
HCT116 14.3 ± 4.4 [1]

3
HT-28 (nitro-

aryl at C4)

TDO

Inhibition
- 0.62 [2]

4
HT-30 (nitro-

aryl at C4)

TDO

Inhibition
- 0.17 [2]

5
HT-37 (nitro-

aryl at C4)

IDO1/TDO

Inhibition
-

0.91 (IDO1),

0.46 (TDO)
[2]

Experimental Protocols
Protocol 1: Proposed Synthesis of 6-Amino-4-iodo-1H-
indazole
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This protocol outlines a plausible multi-step synthesis of 6-Amino-4-iodo-1H-indazole based

on established organic chemistry reactions for indazole derivatives.

Step 1: Nitration of 6-Amino-1H-indazole

To a cooled (0 °C) solution of 6-amino-1H-indazole in concentrated sulfuric acid, add

potassium nitrate portion-wise while maintaining the temperature below 5 °C.

Stir the reaction mixture at 0-5 °C for 2-3 hours.

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium

bicarbonate solution.

Collect the precipitated 6-amino-4-nitro-1H-indazole by filtration, wash with water, and dry.

Step 2: Diazotization and Iodination

Suspend 6-amino-4-nitro-1H-indazole in a mixture of dilute sulfuric acid and water.

Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise,

keeping the temperature below 5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Add a solution of potassium iodide in water to the diazonium salt solution.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Extract the product, 4-iodo-6-nitro-1H-indazole, with a suitable organic solvent (e.g., ethyl

acetate).

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude product. Purify by column chromatography.

Step 3: Reduction of the Nitro Group
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Dissolve 4-iodo-6-nitro-1H-indazole in ethanol or a mixture of ethanol and water.

Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or

tin(II) chloride dihydrate.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

Upon completion, filter the hot reaction mixture through a pad of celite to remove the metal

salts.

Concentrate the filtrate under reduced pressure.

If tin(II) chloride was used, neutralize the residue with a saturated sodium bicarbonate

solution.

Extract the final product, 6-Amino-4-iodo-1H-indazole, with an organic solvent.

Dry the organic layer and concentrate to yield the purified product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Amino-
4-iodo-1H-indazole
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction to introduce aryl or heteroaryl moieties at the C4 position.

Materials:

6-Amino-4-iodo-1H-indazole (1.0 equiv)

Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:
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To a flame-dried reaction vessel, add 6-Amino-4-iodo-1H-indazole, the boronic acid/ester,

and the base.

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent to the mixture.

Add the palladium catalyst under a positive flow of inert gas.

Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring the progress by

TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

4-aryl/heteroaryl-6-amino-1H-indazole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Example:
VEGFR2)
This protocol provides a general method for evaluating the inhibitory activity of synthesized 6-
amino-4-iodo-1H-indazole derivatives against a protein kinase.

Materials:

Recombinant human VEGFR2 kinase

Poly(Glu, Tyr) 4:1 substrate

ATP
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Test compounds (dissolved in DMSO)

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Microplate reader

Procedure:

Prepare a reaction mixture containing the VEGFR2 kinase and the substrate in the assay

buffer.

Add the test compounds at various concentrations (typically in a serial dilution) to the wells of

a 96-well or 384-well plate. Include a positive control (known inhibitor) and a negative control

(DMSO vehicle).

Add the kinase/substrate mixture to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent

according to the manufacturer's instructions. This involves a two-step process of terminating

the kinase reaction and depleting the remaining ATP, followed by converting the produced

ADP to ATP and measuring the light output from a luciferase reaction.

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.
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Synthetic Pathway to 4-Aryl-6-amino-1H-indazoles
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Caption: Proposed synthetic route for 4-aryl-6-amino-1H-indazole derivatives.
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Kinase Inhibitor Discovery Workflow
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Caption: Workflow for the discovery of kinase inhibitors.
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Targeted Kinase Signaling Pathway
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Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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